molecular formula C25H28N4O3 B5163708 N-{1-[1-(3-acetylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide

N-{1-[1-(3-acetylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide

Katalognummer B5163708
Molekulargewicht: 432.5 g/mol
InChI-Schlüssel: DAVLPBGQXFSRLX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{1-[1-(3-acetylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide, commonly known as ABP-786, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. ABP-786 is a dual agonist of the mu-opioid receptor (MOR) and the nociceptin/orphanin FQ peptide (NOP) receptor.

Wirkmechanismus

ABP-786 is a dual agonist of the N-{1-[1-(3-acetylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide and NOP receptors. The N-{1-[1-(3-acetylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide is a well-known target for the treatment of pain, while the NOP receptor is a relatively new target for the treatment of pain and addiction. The activation of the N-{1-[1-(3-acetylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide by ABP-786 results in the inhibition of pain signaling pathways, while the activation of the NOP receptor by ABP-786 results in the modulation of the reward pathway, which is involved in the development of addiction.
Biochemical and Physiological Effects
ABP-786 produces a range of biochemical and physiological effects, including analgesia, reduction of drug-seeking behavior, and antidepressant-like effects. ABP-786 has also been shown to produce minimal respiratory depression, which is a significant advantage over traditional opioids.

Vorteile Und Einschränkungen Für Laborexperimente

ABP-786 has several advantages for lab experiments, including its dual agonist activity, which allows for the investigation of both the N-{1-[1-(3-acetylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide and NOP receptor signaling pathways. ABP-786 also produces minimal respiratory depression, which is a significant advantage over traditional opioids. However, ABP-786 has several limitations, including its low solubility in water, which can limit its use in in vivo experiments.

Zukünftige Richtungen

Several future directions for ABP-786 research include investigating its potential therapeutic applications in other diseases, such as anxiety and stress-related disorders. Furthermore, the development of more water-soluble analogs of ABP-786 could increase its potential for in vivo experiments. Additionally, the investigation of the long-term effects of ABP-786 on the N-{1-[1-(3-acetylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide and NOP receptor signaling pathways could provide valuable insights into its potential clinical applications.

Synthesemethoden

The synthesis of ABP-786 involves several steps, including the condensation of 3-acetylbenzyl bromide with 4-piperidone to form 1-(3-acetylbenzyl)-4-piperidinone. The resulting intermediate is then reacted with 1H-pyrazole-5-carboxylic acid to form the pyrazole intermediate. The final step involves the coupling of the pyrazole intermediate with 2-methoxybenzoyl chloride to form ABP-786.

Wissenschaftliche Forschungsanwendungen

ABP-786 has been extensively studied for its potential therapeutic applications in various diseases, including pain, addiction, and depression. In preclinical studies, ABP-786 has been shown to produce analgesic effects in animal models of acute and chronic pain. Furthermore, ABP-786 has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential use in the treatment of drug addiction. ABP-786 has also been shown to produce antidepressant-like effects in animal models of depression.

Eigenschaften

IUPAC Name

N-[2-[1-[(3-acetylphenyl)methyl]piperidin-4-yl]pyrazol-3-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O3/c1-18(30)20-7-5-6-19(16-20)17-28-14-11-21(12-15-28)29-24(10-13-26-29)27-25(31)22-8-3-4-9-23(22)32-2/h3-10,13,16,21H,11-12,14-15,17H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAVLPBGQXFSRLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)CN2CCC(CC2)N3C(=CC=N3)NC(=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.